molecular formula C10H12O2 B032155 Naginata ketone CAS No. 6138-88-1

Naginata ketone

Cat. No.: B032155
CAS No.: 6138-88-1
M. Wt: 164.2 g/mol
InChI Key: XWFVDCOWPBJQFH-UHFFFAOYSA-N
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Description

3-Methyl-1-(3-methylfuran-2-yl)but-2-en-1-one is an organic compound that belongs to the class of enones. It is a volatile secondary metabolite found in certain plants, such as Elsholtzia ciliata. This compound has garnered attention due to its potential therapeutic properties, particularly in the field of cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(3-methylfuran-2-yl)but-2-en-1-one can be achieved through various organic synthesis techniques. One common method involves the condensation of 3-methylfuran-2-carbaldehyde with acetone in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction typically proceeds through an aldol condensation mechanism, followed by dehydration to yield the desired enone .

Industrial Production Methods

Industrial production of this compound may involve the extraction of the natural product from plant sources, followed by purification using techniques such as steam distillation or solvent extraction. The extracted compound can then be further purified using chromatographic methods to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(3-methylfuran-2-yl)but-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-1-(3-methylfuran-2-yl)but-2-en-1-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1-(3-methylfuran-2-yl)but-3-en-1-one
  • 1-(3-methylfuran-2-yl)ethan-1-one

Comparison

Compared to its similar compounds, 3-Methyl-1-(3-methylfuran-2-yl)but-2-en-1-one is unique due to its specific structural features that confer distinct biological activities. For instance, the presence of the enone group in its structure is crucial for its anticancer properties, as it allows the compound to interact with cellular targets more effectively. Additionally, its volatility and pleasant aroma make it suitable for use in the fragrance and flavor industry .

Biological Activity

Naginata ketone, a compound isolated from Elsholtzia splendens, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of this compound

This compound is characterized as an aroma-active compound with significant potential in various therapeutic applications. Its structure includes a carbonyl group, which contributes to its biological activity. Research has indicated that it possesses bactericidal properties and may influence several physiological processes.

1. Antimicrobial Activity

This compound exhibits notable antimicrobial effects, particularly against Staphylococcus aureus and Bacillus subtilis. The following table summarizes its efficacy against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Bacillus subtilis30 µg/mL

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents, especially in treating infections caused by resistant bacterial strains .

2. Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in animal models. A study involving pigs showed the following results regarding the kinetics of this compound and its metabolites:

  • Peak Plasma Concentration :
    • DEK (this compound) reached a maximum concentration of 674.86±970.13674.86\pm 970.13 arbitrary units (a.u.) at T0.5.
    • EK (another ketone) peaked at 25.98±38.8225.98\pm 38.82 a.u. at the same time point.
  • Metabolite Formation :
    • Metabolites were detected at retention times (RT) of 2.3 min and 2.8 min with half-lives of 10.810.8 min and 14.0314.03 min respectively.

This pharmacokinetic data indicates rapid metabolism and elimination processes, which are crucial for understanding the compound's therapeutic window and safety profile .

3. Anti-inflammatory Effects

Preliminary studies suggest that this compound may also exhibit anti-inflammatory properties. In vitro assays demonstrated a reduction in pro-inflammatory cytokines when cells were treated with this compound, indicating potential applications in managing inflammatory diseases.

Case Study: Antimicrobial Efficacy

In a controlled study, the effectiveness of this compound was tested against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial load post-treatment compared to control groups, underscoring its potential as an alternative treatment option for skin infections.

Properties

IUPAC Name

3-methyl-1-(3-methylfuran-2-yl)but-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-7(2)6-9(11)10-8(3)4-5-12-10/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWFVDCOWPBJQFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)C(=O)C=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20340399
Record name Elsholtzione, .alpha.-dehydro
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6138-88-1
Record name Dehydroelsholtzia ketone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6138-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Elsholtzione, .alpha.-dehydro
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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